molecular formula C23H27F3N4O3 B1684517 4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide CAS No. 908112-43-6

4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide

Cat. No. B1684517
CAS RN: 908112-43-6
M. Wt: 464.5 g/mol
InChI Key: ZFVRYNYOPQZKDG-MQMHXKEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNX-2112 is a potent inhibitor of heat shock protein 90 (Hsp90) with a Kd value of 30 nM. In vitro, SNX-2112 induces down-regulation of the client proteins HER2 and Akt. It inhibits proliferation in a panel of cancer cell lines (IC50s = 10-50 nM). SNX-2112 (150 mg/kg) completely inhibits tumor growth in a BT474 breast cancer mouse xenograft model. SNX-2112 is also the active metabolite of prodrug SNX-5542 and preferentially accumulates in tumor tissue of mice treated with a single oral dose of 75 mg/kg SNX-5542. Formulations containing SNX-2112 are under clinical investigation for treatment of refractory solid tumors.
SNX-2112, also known as PF 04928473, is an Hsp90 inhibitor which is currently undergoing multiple phase 1 clinical trials. In all cell lines, SNX-2112 led to degradation of MET, HER-2, EGFR, and AKT as well as abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, followed by complete cell cycle arrest.

Scientific Research Applications

1. Anticancer Properties in Breast Cancer Treatment SNX-2112 has been studied for its effects on cell growth inhibition, cell cycle arrest, and apoptosis induction in MCF-7 human breast cancer cells. It has shown to induce apoptosis more potently than 17-AAG, except at the lowest concentration tested .

Potential in Cervical Cancer Therapy

Research indicates that SNX-2112 can suppress the migration and invasion of cervical cancer cells. The compound’s effects on these processes and its potential molecular mechanisms are areas of active investigation .

Mechanism of Action

Target of Action

SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformation, stability, and function of its client proteins, many of which are protein kinases or transcription factors that are important in cellular carcinogenesis .

Mode of Action

SNX-2112 competitively binds to the N-terminal ATP binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

SNX-2112 has been shown to inhibit the Akt/mTOR signaling pathway in various cancer cells . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, SNX-2112 can suppress the proliferation, migration, and invasion of cancer cells . It also reduces the expression levels of endoplasmic reticulum (ER)-localized molecular chaperones and unfolded protein response (UPR)-related proteins, suggesting that SNX-2112 can suppress ER stress and thus, inactivate the UPR .

Pharmacokinetics

It is known that snx-2112 is orally bioactive . Its prodrug, SNX-5422, is rapidly converted to SNX-2112 in tumor tissues

Result of Action

SNX-2112 has been shown to potently inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . It also inhibits cytokine-induced Akt and extracellular signal-related kinase (ERK) activation .

Action Environment

The action of SNX-2112 can be influenced by the tumor microenvironment. For instance, SNX-2112 can overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . It also inhibits tube formation by human umbilical vein endothelial cells via abrogation of eNOS/Akt pathway and markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 .

properties

IUPAC Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRYNYOPQZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025695
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide

CAS RN

908112-43-6, 945626-71-1
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-2112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 2
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 3
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 4
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 5
Reactant of Route 5
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 6
Reactant of Route 6
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide

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